An In-depth Technical Guide to the Synthesis and Characterization of (1-Ethoxycyclopropoxy)trimethylsilane
An In-depth Technical Guide to the Synthesis and Characterization of (1-Ethoxycyclopropoxy)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (1-Ethoxycyclopropoxy)trimethylsilane, a valuable reagent in organic synthesis. This document details the experimental protocol for its preparation, summarizes its key physical and chemical properties, and provides references to its spectroscopic data.
Introduction
(1-Ethoxycyclopropoxy)trimethylsilane, also known as cyclopropanone (B1606653) ethyl trimethylsilyl (B98337) acetal, is a versatile chemical intermediate. Its unique structure, featuring a protected cyclopropanone moiety, makes it a useful building block in the synthesis of various complex organic molecules. This guide serves as a technical resource for researchers utilizing this compound in their work.
Synthesis
The synthesis of (1-Ethoxycyclopropoxy)trimethylsilane can be achieved through the reaction of ethyl 3-chloropropanoate (B8744493) with sodium and chlorotrimethylsilane (B32843). The following protocol is adapted from a procedure published in Organic Syntheses.
Experimental Protocol
Reaction Scheme:
Materials and Equipment:
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Three-necked round-bottomed flask
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Mechanical stirrer
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Reflux condenser with a calcium chloride drying tube
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Pressure-equalizing dropping funnel with a nitrogen inlet
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Heating mantle
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Anhydrous toluene (B28343)
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Sodium metal
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Anhydrous diethyl ether
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Chlorotrimethylsilane (Me3SiCl)
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Ethyl 3-chloropropanoate
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Filter funnel
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Distillation apparatus
Procedure:
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A 1-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride tube, and a 500-mL pressure-equalizing dropping funnel with a nitrogen inlet.
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The apparatus is thoroughly flame-dried and flushed with dry nitrogen.
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500 mL of anhydrous toluene and 52.9 g (2.3 g-atom) of sodium, cut into small pieces, are added to the flask.
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The mixture is heated to reflux, and the sodium is pulverized by vigorous stirring.
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Heating and stirring are discontinued, and the mixture is allowed to cool to room temperature.
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The toluene is removed under a positive pressure of nitrogen and replaced with 500 mL of anhydrous diethyl ether.
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108.5 g (1 mole) of chlorotrimethylsilane is added to the flask.
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136.58 g (1 mole) of ethyl 3-chloropropanoate is added dropwise with stirring at a rate that maintains a gentle reflux (approximately over a 3-hour period).
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After the addition is complete, the mixture is stirred for an additional 12-15 hours at room temperature.
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The reaction mixture is then filtered to remove the precipitated salts, and the filter cake is washed with anhydrous diethyl ether.
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The combined filtrate is concentrated by distillation of the solvent.
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The residue is distilled under reduced pressure. A forerun of 1-2 g is collected, followed by the desired product, (1-Ethoxycyclopropoxy)trimethylsilane, which distills at 43-45 °C under 12 mmHg pressure, yielding approximately 106 g (61%) of a colorless liquid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for (1-Ethoxycyclopropoxy)trimethylsilane.
Characterization
The identity and purity of the synthesized (1-Ethoxycyclopropoxy)trimethylsilane can be confirmed through various analytical techniques. A summary of its physical properties is provided in the table below.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈O₂Si | |
| Molecular Weight | 174.31 g/mol | |
| CAS Number | 27374-25-0 | |
| Appearance | Colorless liquid | |
| Boiling Point | 50-53 °C at 22 mmHg | |
| Density | 0.867 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.407 |
Spectroscopic Data
Detailed spectroscopic data, including 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry, are essential for the structural elucidation and purity assessment of (1-Ethoxycyclopropoxy)trimethylsilane. While specific peak data is not provided here, the full spectra are available for viewing on SpectraBase.[1][2]
| Spectroscopic Technique | Data Availability |
| ¹H NMR | Spectrum available on SpectraBase.[2] |
| ¹³C NMR | Spectrum available on SpectraBase. |
| FT-IR | Spectrum available on SpectraBase. |
| Mass Spectrometry (GC-MS) | Spectrum available on SpectraBase. |
Researchers are encouraged to consult these resources for a comprehensive analysis of the spectral data.
Logical Relationships in Synthesis
The synthesis of (1-Ethoxycyclopropoxy)trimethylsilane involves a series of sequential steps, each with a specific purpose. The logical flow of this process is depicted in the diagram below.
Caption: Logical flow of the synthesis process.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of (1-Ethoxycyclopropoxy)trimethylsilane and a summary of its key characteristics. The provided experimental procedure and characterization data will be a valuable resource for researchers in organic chemistry and drug development who utilize this important synthetic intermediate. For complete spectroscopic data, referral to the cited databases is recommended.



